molecular formula C10H13N3O2 B13887263 (R)-2-(3-Nitrophenyl)piperazine

(R)-2-(3-Nitrophenyl)piperazine

Cat. No.: B13887263
M. Wt: 207.23 g/mol
InChI Key: VGANTLKDSNLDDD-JTQLQIEISA-N
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Description

(R)-2-(3-Nitrophenyl)piperazine is a chiral piperazine derivative featuring a nitro group at the 3-position of the phenyl ring. This compound is structurally characterized by its six-membered piperazine ring, which is substituted with a 3-nitrophenyl group at the 2-position in the (R)-configuration. The nitro group contributes to the molecule’s electronic properties, enhancing its ability to participate in hydrogen bonding and π-π stacking interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and bioavailability, and their capacity to engage with diverse biological targets .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2R)-2-(3-nitrophenyl)piperazine

InChI

InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2/t10-/m0/s1

InChI Key

VGANTLKDSNLDDD-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Nitrophenyl)piperazine typically involves the reaction of 3-nitroaniline with ®-2-chloropiperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for ®-2-(3-Nitrophenyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: The major product is typically a nitro-substituted piperazine derivative.

    Reduction: The major product is an amino-substituted piperazine derivative.

    Substitution: The major products depend on the electrophile used but generally result in substituted piperazine derivatives.

Scientific Research Applications

®-2-(3-Nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Nitrophenyl)piperazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit varied biological activities depending on substituent position, stereochemistry, and electronic features. Below is a detailed comparison of (R)-2-(3-Nitrophenyl)piperazine with structurally related compounds, supported by experimental data.

Substituent Position and Activity
  • Methyl-Substituted Piperazines :
    In PLpro inhibitors, the position of methyl groups on the piperazine ring significantly impacts inhibitory activity. Compound 2 (4-methylpiperazine) demonstrated IC50 < 0.015 μM, outperforming 2-methyl (compound 14, IC50 ≈ 0.1 μM) and 3-methyl (compound 15, IC50 ≈ 0.2 μM) analogs. This highlights the critical role of substituent placement in optimizing binding interactions .
  • Nitro Group vs. In contrast, methoxy groups (e.g., 2-OCH3 in compound 6) improve dopamine D2 receptor affinity (Ki = 0.07 nM) by altering electron density and steric bulk .
Stereochemical Influence
  • Chiral Centers :
    Methyl substitution at the 2- and 5-positions of the piperazine ring in PDHK inhibitors (compound 14e) led to a >1,000-fold increase in potency (IC50 = 16 nM) when configured as (S,R)-stereoisomers. This underscores the importance of stereochemistry in modulating enzyme inhibition .
  • Enantioselectivity in DAT Ligands :
    Hydroxylated piperazine derivatives displayed enantioselectivity at dopamine transporters (DAT). The (S)-enantiomer of compound 6 showed higher DAT affinity (Ki = 0.07 nM), while the (R)-enantiomer favored serotonin transporters (SERT), illustrating how chirality dictates target selectivity .
Target Selectivity and Mechanisms
  • PARP-1 Specificity: Piperazine-substituted naphthoquinones demonstrated enhanced selectivity for PARP-1 compared to non-piperazine analogs, likely due to improved hydrogen bonding with the enzyme’s catalytic domain .
  • α7 nAChR Modulation :
    (R)-47, a 4-methoxyphenylurea-piperazine derivative, acted as a silent agonist for α7 nicotinic receptors, reducing inflammation without ion channel activation. This contrasts with (R)-18, an oxazolo-pyridine analog, which functioned as a classical agonist .

Table 1. Comparative Analysis of Piperazine Derivatives

Compound Substituents/Configuration Target/Activity Key Finding(s) Reference
This compound 3-Nitro, (R)-configuration N/A (Structural reference) High polarity, potential metabolic stability
Compound 2 (PLpro) 4-Methylpiperazine PLpro (IC50 < 0.015 μM) Optimal methyl positioning for activity
Compound 6 (Dopamine D2) 2-OCH3, piperazine D2 receptor (Ki = 0.07 nM) 60-fold selectivity over D3
Compound 14e (PDHK) 2,5-(S,R)-Dimethylpiperazine PDHK (IC50 = 16 nM) Stereochemistry-driven potency
(R)-47 (α7 nAChR) 4-Methoxyphenylurea α7 nAChR (silent agonist) Anti-inflammatory via non-ionotropic signaling
Ketanserin (SHR model) m-Trifluoromethylphenylpiperazine α1-Adrenergic/5HT2 receptors Blood pressure reduction via α-blockade

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